Technical Guide: N-Cyclopropyl-4-nitro-2-(trifluoromethyl)aniline
Technical Guide: N-Cyclopropyl-4-nitro-2-(trifluoromethyl)aniline
An in-depth technical guide on N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline (CAS 1179935-12-6), structured for researchers and drug development professionals.
Synthesis, Mechanism, and Application in Medicinal Chemistry
Executive Summary
N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline is a specialized fluorinated building block used in the synthesis of advanced pharmaceutical intermediates. Its structure combines three critical pharmacophoric elements: a trifluoromethyl group (-CF₃) for metabolic stability and lipophilicity, a nitro group (-NO₂) serving as a latent amine for heterocycle formation, and a cyclopropyl moiety , which offers unique steric constraints and improved metabolic resistance compared to acyclic alkyl chains.
This guide details the robust synthesis of CAS 1179935-12-6 via Nucleophilic Aromatic Substitution (
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| Chemical Name | N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline |
| CAS Number | 1179935-12-6 |
| Molecular Formula | |
| Molecular Weight | 246.19 g/mol |
| Appearance | Yellow to Orange Crystalline Solid |
| Solubility | Soluble in DMSO, DMF, EtOAc, DCM; Insoluble in Water |
| Key Functional Groups | Secondary Amine, Nitro, Trifluoromethyl |
| Precursor | 2-Fluoro-5-nitrobenzotrifluoride (CAS 393-09-9) |
Synthetic Pathway & Mechanism
The synthesis of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline is a classic example of Nucleophilic Aromatic Substitution (
Mechanistic Insight
-
Activation: The
and groups withdraw electron density from the benzene ring, making the C1 carbon highly electrophilic. -
Addition: Cyclopropylamine (nucleophile) attacks the C1 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .
-
Elimination: The complex collapses, re-aromatizing the ring and expelling the fluoride ion (
) as the leaving group. -
Deprotonation: A base (e.g.,
or excess amine) neutralizes the generated HF to drive the equilibrium forward.
Reaction Scheme Visualization
The following diagram illustrates the logical flow of the reaction mechanism and the critical transition states.
Figure 1: Mechanistic pathway of the
Experimental Protocol
Objective: Synthesize 10.0 g of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline with >98% purity.
Materials
-
Substrate: 2-Fluoro-5-nitrobenzotrifluoride (1.0 eq, 40.6 mmol, ~8.5 g) [1].
-
Reagent: Cyclopropylamine (1.2 eq, 48.7 mmol, ~2.8 g).
-
Base: Potassium Carbonate (
), anhydrous (1.5 eq). -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
Step-by-Step Methodology
Step 1: Reaction Setup
-
Charge a 250 mL round-bottom flask (RBF) with 2-Fluoro-5-nitrobenzotrifluoride (8.5 g) and Acetonitrile (85 mL).
-
Add Potassium Carbonate (8.4 g) to the solution.
-
Cool the mixture to 0°C in an ice bath. Note: The reaction is exothermic; cooling prevents runaway side reactions.
-
Add Cyclopropylamine (2.8 g) dropwise over 15 minutes.
Step 2: Reaction Monitoring (Self-Validating)
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.
-
TLC Check: Use 20% EtOAc in Hexanes.
-
Starting Material
: ~0.6 (UV active). -
Product
: ~0.4 (Yellow/Orange spot). -
Validation: The reaction is complete when the starting material spot is no longer visible under UV (254 nm).
-
Step 3: Workup & Isolation
-
Concentrate the reaction mixture under reduced pressure to remove Acetonitrile.
-
Resuspend the residue in Ethyl Acetate (100 mL) and Water (100 mL).
-
Separate the organic layer.[1][2][3] Extract the aqueous layer once more with EtOAc (50 mL).
-
Wash combined organics with Brine (50 mL).
-
Dry over anhydrous
, filter, and concentrate to yield a crude yellow solid.
Step 4: Purification
-
Recrystallization: Dissolve crude solid in minimal hot Ethanol (EtOH). Cool slowly to 4°C.
-
Filter the crystals and wash with cold Hexane.
-
Yield Expectation: 9.0–9.5 g (90–95%).
Workflow Diagram
Figure 2: Operational workflow for the synthesis of CAS 1179935-12-6.
Application Context & Downstream Utility
This compound serves as a critical intermediate for high-affinity kinase inhibitors and nuclear receptor antagonists .
Reduction to Diamine
The primary utility of CAS 1179935-12-6 lies in the reduction of the nitro group to an amine, yielding N1-cyclopropyl-2-(trifluoromethyl)benzene-1,4-diamine .
-
Protocol: Hydrogenation (
, Pd/C) or Chemical Reduction ( ). -
Significance: The resulting diamine is a "privileged scaffold" for synthesizing Benzimidazoles and Quinoxalines [2].
Benzimidazole Synthesis
Reaction of the reduced diamine with carboxylic acids or aldehydes closes the ring to form benzimidazoles, a class of compounds potent against targets like IDO1 (Indoleamine 2,3-dioxygenase) and HCV NS5B polymerase . The trifluoromethyl group at the C4/C7 position of the benzimidazole modulates pKa and improves cellular permeability.
Safety & Handling (HSE)
-
Fluorinated Nitro Compounds: Can be energetic.[2][4] While this specific compound is stable, avoid excessive heat during concentration.
-
Cyclopropylamine: Highly volatile and toxic. Handle in a fume hood.
-
Skin Contact: Nitroanilines are readily absorbed through the skin and can cause methemoglobinemia. Wear double nitrile gloves and long sleeves.
References
-
PubChem. 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene (CAS 393-09-9). National Library of Medicine. Link
-
Sigma-Aldrich. 4-Nitro-2-(trifluoromethyl)aniline Derivatives and Applications. Merck KGaA. Link
-
European Patent Office. Procedure for the preparation of N-cyclopropyl-4-fluoroanilines (EP0430847A1).[5]Link
-
BenchChem. Application Notes for SNAr Reactions with Fluoronitrobenzenes.Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - Google Patents [patents.google.com]
- 3. N-Methyl-4-nitro-2-(trifluoroMethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 4. Benzene, 1-fluoro-4-nitro- [webbook.nist.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
